molecular formula C21H21Cl2N3O2 B2801724 (E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 565183-00-8

(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B2801724
CAS No.: 565183-00-8
M. Wt: 418.32
InChI Key: YPCWQIPETGURPM-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide (CAS 565183-00-8) is a synthetic pyrrole-based compound provided with a high level of purity for research applications. This compound has a molecular formula of C21H21Cl2N3O2 and a molecular weight of 418.32 g/mol . It belongs to a class of pyrrole derivatives investigated for their potential as antifungal agents . Its proposed mechanism of action involves inhibiting fungal growth, making it a valuable candidate for studying novel treatments against fungal infections, including those caused by Aspergillus species . Researchers can utilize this compound in biochemical and microbiological assays to explore its efficacy, potency, and specific cellular targets. Strictly for Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c1-13-8-15(14(2)26(13)20-10-17(22)5-6-19(20)23)9-16(11-24)21(27)25-12-18-4-3-7-28-18/h5-6,8-10,18H,3-4,7,12H2,1-2H3,(H,25,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWQIPETGURPM-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12Cl2N2O2, with a molecular weight of 335.18 g/mol. The structure includes a cyano group, a pyrrole derivative, and a dichlorophenyl moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can facilitate hydrogen bonding and coordination with metal ions, while the dichlorophenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions suggest potential roles in enzyme inhibition or receptor modulation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies show that related pyrrole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • A study reported that similar compounds inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes:

  • Monoamine Oxidase (MAO) : Some derivatives have shown potent inhibition of MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease. For example, an analog demonstrated an IC50 value of 0.036 μM against MAO-B .
Enzyme TypeIC50 Value (μM)Reference
MAO-A150 ± 7.88
MAO-B0.036 ± 0.012

Anti-inflammatory Properties

The compound has also been explored for anti-inflammatory effects:

  • Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.

Case Studies

  • Study on Cancer Cell Lines : A study tested the compound against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent inhibition of cell proliferation, correlating with increased apoptosis markers such as cleaved caspases.
  • Neuroprotective Effects : In models of neurodegeneration, the compound was shown to protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Variations

The target compound shares a common pyrrole-enamide-cyano scaffold with analogs, but variations in aryl substituents and amide side chains significantly influence physicochemical and pharmacological properties. Below are key comparisons:

Aryl Substituent Modifications

  • The electron-withdrawing CF₃ group may also alter electronic distribution, affecting target binding .
  • Amide Side Chain: 2-Methyl-4-nitrophenyl Impact: The nitro group introduces strong electron-withdrawing effects, which may improve binding affinity but increase cytotoxicity risks.

Amide Side Chain Modifications

  • This substituent may enhance pharmacokinetic profiles by balancing lipophilicity and polarity .

Data Table: Structural and Inferred Properties of Comparable Compounds

Compound Name Aryl Substituent Amide Side Chain Key Inferred Properties
(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide (Target) 2,5-Dichlorophenyl Oxolan-2-ylmethyl Moderate solubility, balanced lipophilicity, metabolic stability via Cl groups
(E)-3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide 4-Chloro-3-(trifluoromethyl)phenyl Furan-2-ylmethyl High lipophilicity, potential CYP450-mediated metabolism of CF₃, lower solubility
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitro-phenyl)prop-2-enamide 4-Methoxyphenyl 2-Methyl-4-nitrophenyl High solubility (methoxy), nitro group may confer cytotoxicity risks

Structure-Activity Relationship (SAR) and ADME/Tox Considerations

  • Electron-Withdrawing Groups (Cl, CF₃, NO₂): Enhance metabolic stability and binding affinity but may increase cytotoxicity .
  • Oxygen-Containing Side Chains (Oxolan vs. Furan) : Oxolan improves solubility, while furan favors membrane permeability.
  • Methoxy Groups : Boost solubility but may reduce metabolic stability due to oxidative vulnerabilities .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis requires precise control of reaction parameters:

  • Temperature and solvent selection : Use polar aprotic solvents like DMF to stabilize intermediates and enhance reaction rates. Maintain temperatures between 0–5°C for exothermic steps (e.g., cyano-group incorporation) to minimize side reactions .
  • Stoichiometry : Ensure a 1:1 molar ratio of pyrrole precursors to enamide-forming reagents to avoid oligomerization .
  • Monitoring : Employ thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the dichlorophenyl and oxolane moieties .
  • Mass Spectrometry (MS) : Confirm molecular weight (468.33 g/mol) and detect fragmentation patterns characteristic of cyano-enamide bonds .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (E-configuration), refine data using SHELXL for small-molecule structures .

Q. How can solubility challenges be addressed during bioactivity assays?

  • Solvent systems : Use DMSO for initial stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80) to maintain solubility without cytotoxicity .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media to avoid false positives in cellular assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., cyano group’s electron-withdrawing effects) .
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) by aligning the dichlorophenyl group with hydrophobic binding pockets .
  • MD Simulations : Assess conformational stability of the oxolane ring in aqueous environments to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • Twinned Data Handling : In SHELXL, apply TWIN and BASF commands to model pseudo-merohedral twinning, common in pyrrole-containing structures .
  • Displacement Parameters : Use Mercury software to visualize anisotropic displacement ellipsoids and adjust ADPs for the dichlorophenyl group to account for thermal motion .
  • Validation Tools : Cross-check residual density maps (e.g., via PLATON) to identify omitted solvent molecules or disorder .

Q. How can experimental design (DoE) improve reaction yield scalability?

  • Factor Screening : Apply a Plackett-Burman design to prioritize variables (e.g., catalyst loading, solvent volume) impacting yield .
  • Response Surface Methodology (RSM) : Optimize temperature (50–70°C) and stirring rate (300–500 rpm) in flow-chemistry setups to enhance reproducibility .
  • Robustness Testing : Use Monte Carlo simulations to predict yield variability under scaled-up conditions (e.g., 10 mmol to 1 mol) .

Q. What mechanistic insights can be gained from studying its bioactivity?

  • MTT Assays : Quantify IC50_{50} values in cancer cell lines (e.g., HepG2) to correlate cyano-enamide structure with cytotoxicity .
  • Enzyme Inhibition Kinetics : Perform Lineweaver-Burk plots to determine if the compound acts as a competitive inhibitor of target enzymes (e.g., cytochrome P450 isoforms) .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess antioxidant activity linked to the pyrrole’s redox-active properties .

Notes

  • For structural visualization, use Mercury (CCDC) or ORTEP-3 for publication-quality figures .
  • Cross-validate bioactivity data with orthogonal assays (e.g., SPR for binding affinity) to mitigate false positives .

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